molecular formula C5H6BNO2 B167453 Pyridine-3-boronic acid CAS No. 1692-25-7

Pyridine-3-boronic acid

Cat. No. B167453
CAS RN: 1692-25-7
M. Wt: 122.92 g/mol
InChI Key: ABMYEXAYWZJVOV-UHFFFAOYSA-N
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Description

Pyridine-3-boronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Safety and Hazards

Pyridine-3-boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Biochemical Analysis

Biochemical Properties

Pyridine-3-boronic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . These interactions are crucial in the formation of new compounds and the progression of biochemical reactions.

Cellular Effects

In cellular processes, this compound has been shown to ameliorate rotenone-induced oxidative stress in zebrafish embryos . It influences cell function by decreasing lipid peroxidation and nitric oxide levels, and normalizing the expressions of brain-derived neurotrophic factor (bdnf), dj1, tnfα and Nrf2 target genes hmox1a and nqo1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the Suzuki–Miyaura coupling reaction, where it participates in electronically divergent processes with the metal catalyst .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade easily

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve locomotor activities in zebrafish embryos exposed to rotenone

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the Suzuki–Miyaura coupling reaction

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing pyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has also been reported, enabling efficient production of boronic acids .

Comparison with Similar Compounds

Pyridine-3-boronic acid can be compared with other boronic acids, such as:

Uniqueness: this compound’s unique structure, with the boronic acid group at the third position, provides distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with biological molecules also sets it apart from other boronic acids .

properties

IUPAC Name

pyridin-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMYEXAYWZJVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Record name 3-pyridinylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370268
Record name Pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1692-25-7
Record name Pyridin-3-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1692-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4.0 ml (6.56 g, 42 mmol) of 3-bromopyridine and 9 ml (8 mmol) of trimethylborate in 100 ml of diethyl ether was cooled to -70° C. then treated slowly with 33 ml (83.8 mmol) of a 2.54M tertbutyllithium in pentane solution. After allowing the resulting slurry to warm to room temperature the solvents were evaporated under vacuum. The residual oil was treated carefully with 50 ml of a 1M hydrochloric acid solution. Several milliters of methylene chloride were added and the mixture was stirred until the oil had dissolved. The aqueous layer was washed with fresh methylene chloride. The pH of the aqueous solution was raised to 12 with 5M sodium hydroxide solution and the washing was repeated. The pH of the aqueous solution was then lowered to 6.5 with concentrated hydrochloric acid solution. After chilling, this solution was filtered, saturated with sodium chloride, then extracted several times with a 2:1 mixture of diethyl ether and isopropanol. Evaporation of these extracts produced a colorless solid. This material was further purified by dissolving in methanol, evaporating to a thick paste, adding a few milliliters of water, concentrating further under vacuum, then chilling and collecting the crystalline product. Additional product in the aqueous mother liquor was isolated by repeating this process. Thorough drying of this hydrated product at 0.1 mm pressure afforded a fine powder weighing 2.2 g. Elemental analysis and a mass spectrum indicated the product so isolated was primarily the anhydride (tripyridylboroxane).
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Synthesis routes and methods II

Procedure details

To a solution of n-butyllithium (16 mL of a 2.5M solution in hexane=50 mL dry diethyl ether) at -78° C. was added a solution of 3-bromopyridine (6 g in 15 mL diethyl ether) and the mixture stirred for 25 minutes. At this time trimethyl borate (4.3 mL) was added and the mixture allowed to warm to room temperature. After 1 hour the reaction was quenched by the addition of 10 mL glacial acetic acid and 60 mL water and the mixture stirred for 18 hours at room temperature. The pH of the mixture was adjusted to pH12 by the addition of 2M sodium hydroxide and extracted with diethyl ether. The aqueous layer was acidified to pH 6 by the dropwise addition of 1N hydrochloric acid and extracted with methylene chloride. The combined organics were dried over magnesium sulfate and concentrated in vacuo. The residue was triturated with 20 mL acetonitrile:water (1:1) and filtered to give the title compound (1.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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